1-(3-Bromo-2-methylphenyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-2-methylphenyl)ethan-1-amine is an organic compound characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromo-2-methylphenyl)ethan-1-amine can be synthesized through a multi-step reaction process. One common method involves the bromination of 2-methylphenylacetic acid, followed by amination. The reaction conditions typically include:
Step 1: Bromination using bromine or N-bromosuccinimide in the presence of a catalyst such as iron or aluminum chloride.
Step 2: Reduction of the resulting bromo compound to the corresponding alcohol using a reducing agent like lithium aluminum hydride.
Step 3: Conversion of the alcohol to the amine via an amination reaction using reagents such as ammonia or an amine source under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-2-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon with hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles like hydroxyl groups, thiols, or amines under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Palladium on carbon with hydrogen gas, lithium aluminum hydride.
Substitution: Nucleophiles like sodium hydroxide, thiols, or amines in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Imines, nitriles.
Reduction: De-brominated amine.
Substitution: Hydroxylated, thiolated, or aminated derivatives.
Scientific Research Applications
1-(3-Bromo-2-methylphenyl)ethan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-2-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets. The bromine atom and amine group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3-Chloro-2-methylphenyl)ethan-1-amine: Similar structure but with a chlorine atom instead of bromine.
1-(3-Fluoro-2-methylphenyl)ethan-1-amine: Similar structure but with a fluorine atom instead of bromine.
1-(3-Iodo-2-methylphenyl)ethan-1-amine: Similar structure but with an iodine atom instead of bromine.
Uniqueness: 1-(3-Bromo-2-methylphenyl)ethan-1-amine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs
Properties
IUPAC Name |
1-(3-bromo-2-methylphenyl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-6-8(7(2)11)4-3-5-9(6)10/h3-5,7H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAICCSPOPJDTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)C(C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.